2-Methyl-1-phenylpropan-1-ol

Catalog No.
S1893653
CAS No.
611-69-8
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-phenylpropan-1-ol

CAS Number

611-69-8

Product Name

2-Methyl-1-phenylpropan-1-ol

IUPAC Name

2-methyl-1-phenylpropan-1-ol

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3

InChI Key

GMDYDZMQHRTHJA-UHFFFAOYSA-N

SMILES

CC(C)C(C1=CC=CC=C1)O

Canonical SMILES

CC(C)C(C1=CC=CC=C1)O

2-Methyl-1-phenylpropan-1-ol is an organic compound with the molecular formula C10H14OC_{10}H_{14}O and a CAS number of 611-69-8. It features a hydroxyl group (-OH) attached to a propyl chain, which is further substituted with a methyl group and a phenyl group. This compound is known for its unique structure that combines both aliphatic and aromatic characteristics, making it an interesting subject of study in organic chemistry.

2-Methyl-1-phenylpropan-1-ol itself does not have a known mechanism of action in biological systems. Its primary function is as a precursor for the synthesis of other bioactive molecules.

  • Flammability: Likely flammable, requiring appropriate handling and storage precautions [].
  • Toxicity: Data on specific toxicity is lacking, but it's advisable to handle it with gloves and avoid inhalation or ingestion due to its organic nature [].
, including:

  • Oxidation: The alcohol can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
  • Esterification: Reaction with carboxylic acids can lead to the formation of esters.
  • Dehydration: Under acidic conditions, it can lose water to form alkenes.

The synthesis of 2-methyl-1-phenylpropan-1-ol often involves reactions such as Grignard reactions or reductions of ketones, as detailed in various synthesis methods .

Several methods exist for synthesizing 2-methyl-1-phenylpropan-1-ol:

  • Grignard Reaction: This involves reacting magnesium with an alkyl halide in an inert atmosphere, followed by the addition of isobutyraldehyde.
  • Biocatalytic Reduction: A green synthesis method utilizing biocatalysts for enantiopure production has been reported .
  • Conventional Organic Synthesis: Utilizing chlorobenzene and magnesium chips under reflux conditions followed by hydrolysis can yield the desired alcohol .

2-Methyl-1-phenylpropan-1-ol finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs.
  • Flavor and Fragrance Industry: Its unique scent profile makes it suitable for use in perfumes and flavorings.
  • Chemical Research: Used as a building block in organic synthesis and research on chiral molecules.

Interaction studies involving 2-methyl-1-phenylpropan-1-ol primarily focus on its role in catalysis and its interactions with biological systems. Research indicates that it may participate in enzyme-catalyzed reactions, particularly in asymmetric reductions where it acts as a substrate or product .

Several compounds share structural similarities with 2-methyl-1-phenylpropan-1-ol. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-MethylcyclohexanolCycloaliphatic alcoholMore cyclic structure; different physical properties
2-Methylbutan-1-olAliphatic alcoholStraight-chain structure; less steric hindrance
(R)-2-Methyl-1-phenypropanolChiral variantEnantiomerically pure; used in asymmetric synthesis
Benzyl alcoholAromatic alcoholSimpler structure; lacks the additional methyl group

Each compound has unique properties that differentiate them from 2-methyl-1-phenylpropan-1-ol, such as boiling points, solubility, and reactivity patterns.

XLogP3

2.4

Other CAS

14898-86-3
611-69-8

Dates

Modify: 2023-08-16

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